molecular formula C21H17ClN2O4S B2710506 3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-45-6

3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2710506
CAS No.: 922136-45-6
M. Wt: 428.89
InChI Key: WNTROCMBPDBUEM-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity. The structural complexity arises from the dibenzo[b,f][1,4]oxazepin moiety, which may contribute to its pharmacological effects.

Anti-inflammatory Activity

Recent studies have shown that derivatives of benzenesulfonamide exhibit significant anti-inflammatory properties. For instance, compounds related to this compound have been tested for their ability to inhibit carrageenan-induced rat paw edema, demonstrating up to 94.69% inhibition at specific time intervals . This suggests that similar compounds could have promising applications in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been extensively documented. For example:

  • Against E. coli : A related compound showed a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
  • Against S. aureus : Another derivative exhibited an MIC of 6.63 mg/mL.
    These results indicate that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies have evaluated the biological activities of sulfonamide derivatives:

  • Study on Anti-inflammatory Effects :
    • Objective : To assess the efficacy of sulfonamide derivatives in reducing inflammation.
    • Method : Carrageenan-induced edema model in rats.
    • Results : Compounds demonstrated significant reduction in paw swelling compared to control groups.
  • Antimicrobial Evaluation :
    • Objective : To determine the effectiveness against various bacterial strains.
    • Method : Disk diffusion and MIC assays.
    • Results : Notable inhibition zones were observed against pathogens like E. coli and S. aureus.

Research Findings

A comprehensive evaluation of related compounds reveals several key findings:

CompoundActivityMIC (mg/mL)Reference
4aAnti-inflammatoryN/A
4cAnti-inflammatoryN/A
4dAntimicrobial (E. coli)6.72
4hAntimicrobial (S. aureus)6.63
4eAntifungal (C. albicans)6.63

Properties

IUPAC Name

3-chloro-4-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-13-7-9-15(12-17(13)22)29(26,27)23-14-8-10-19-16(11-14)21(25)24(2)18-5-3-4-6-20(18)28-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTROCMBPDBUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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